molecular formula C13H12N4OS B11799335 1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11799335
M. Wt: 272.33 g/mol
InChI Key: ZTIONPMRNSPTHT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic reactions and continuous flow processes to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the ethylphenyl and mercapto groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(4-ethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4OS/c1-2-8-3-5-9(6-4-8)17-11-10(7-14-17)12(18)16-13(19)15-11/h3-7H,2H2,1H3,(H2,15,16,18,19)

InChI Key

ZTIONPMRNSPTHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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